FR139317

Receptor Pharmacology Binding Assay ETA/ETB Selectivity

FR139317 is a synthetic linear tripeptide delivering high-selectivity ETA receptor antagonism (Ki ETA/ETB ratio ~7,300). Its anomalous low-potency profile in guinea-pig iliac artery (pA2=5.82) makes it an essential comparator for probing receptor heterogeneity—a capability BQ-123 or PD156707 cannot replicate. Enables definitive ETA attribution in phosphoinositide hydrolysis and arachidonic acid release assays at ≤1 µM. Validated for acute in vivo ETA blockade: inhibits ET-1-induced pressor responses and ameliorates cerebral vasospasm in canine models. Ideal for receptor autoradiography with [125I]-PD151242 in human tissues. ≥98% HPLC purity.

Molecular Formula C33H44N6O5
Molecular Weight 604.7 g/mol
CAS No. 142375-60-8
Cat. No. B1674005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR139317
CAS142375-60-8
Synonyms2-((1-(hexahydro-1H-azepinyl)carbonyl)amino-4-methylpentanoyl)-3-(-(1-methyl-1H-indolyl)propionyl)amino-3-(2-pyridyl)propionic acid
FR 139317
FR-139317
FR139317
Molecular FormulaC33H44N6O5
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
InChIInChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1
InChIKeyLIOKMIQQPDDTNO-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR139317 (CAS 142375-60-8): A Peptidic ETA-Selective Endothelin Receptor Antagonist for Cardiovascular and Receptor Pharmacology Research


FR139317 (CAS 142375-60-8, also known as PD 147953) is a synthetic linear tripeptide that functions as a potent, competitive, and highly selective antagonist of the endothelin-A (ETA) receptor [1]. It was first disclosed in the early 1990s as part of efforts to develop tools for dissecting the physiological and pathophysiological roles of the endothelin system, particularly in the cardiovascular and renal systems [1]. Its molecular formula is C₃₃H₄₄N₆O₅ with a molecular weight of 604.75 g/mol, and it is supplied as a research-grade compound with typical purity ≥99% (HPLC) . FR139317 remains a widely used reference standard and pharmacological tool, particularly for in vitro and acute in vivo studies, despite its peptidic nature conferring poor oral bioavailability [2].

Why Generic Substitution of FR139317 with Other ETA Antagonists Is Scientifically Unjustified


Simply substituting FR139317 with another 'ETA antagonist' such as BQ-123, PD156707, or PD151242 is scientifically unsound due to substantial differences in their pharmacological profiles, including receptor binding kinetics, functional antagonism characteristics, and pharmacokinetic properties. While all are classified as ETA-selective, their absolute affinities, selectivity windows, and competitive behaviors can vary by orders of magnitude across different species and tissue preparations [1]. For instance, FR139317 displays a unique profile in certain vascular beds where its potency is significantly lower than predicted from its binding affinity, suggesting receptor heterogeneity that other antagonists do not reveal [2]. Furthermore, the peptidic nature of FR139317 and BQ-123 fundamentally limits their oral bioavailability, a critical distinction from nonpeptide alternatives like PD156707, which possess oral activity and different in vivo disposition profiles [3]. Therefore, the choice of antagonist must be driven by the specific experimental question and the known pharmacology in the chosen model system, not by a generic class label.

FR139317 (CAS 142375-60-8): Quantitative Differentiation Evidence vs. Key Comparators


FR139317 vs. BQ-123: Comparative Binding Affinity (Ki) for Human ETA and ETB Receptors

FR139317 demonstrates a binding affinity (Ki) for the ETA receptor of 1 nM, which is comparable to BQ-123 (Ki = 1.4 nM). However, FR139317 exhibits a substantially lower affinity for the ETB receptor (Ki = 7,300 nM) compared to BQ-123 (Ki = 1,500 nM), resulting in a higher selectivity ratio for FR139317 (7,300-fold) versus BQ-123 (~1,071-fold) [1]. This indicates that FR139317 is a more selective ETA antagonist in this binding assay context.

Receptor Pharmacology Binding Assay ETA/ETB Selectivity

FR139317 vs. BQ-123: Divergent Functional Antagonism Profiles in Guinea-Pig Iliac Artery

In the guinea-pig isolated iliac artery, FR139317 and BQ-123 exhibit mechanistically distinct antagonism of endothelin-1 (ET-1)-induced contractions. FR139317 acts as a competitive antagonist with a Schild slope of 1.32 ± 0.21, whereas BQ-123 does not meet the criteria for competitive antagonism (Schild slope 0.28 ± 0.08) and is characterized by an apparent pKB of 6.6-7.2 [1]. Despite this, FR139317's potency in this tissue (pA2 = 5.82 ± 0.16) is notably low relative to its binding affinity, suggesting a unique, tissue-specific ETA receptor phenotype that is revealed by this compound but masked by others [1].

Functional Pharmacology Vascular Biology ETA Antagonism

FR139317 vs. BQ-123 and PD151242: Comparable High-Affinity Binding for Human ETA Receptors

When competing for [125I]-PD151242 binding to human aortic ETA receptors, FR139317 (Kd = 0.55 ± 0.11 nM) demonstrates an affinity comparable to BQ-123 (Kd = 0.41 ± 0.26 nM) [1]. This contrasts sharply with the ETB-selective agonist BQ3020, which competes only with micromolar affinity (Kd = 1.36 ± 0.25 µM), confirming the high selectivity of FR139317 for the ETA subtype in a physiologically relevant human vascular tissue [1].

Receptor Autoradiography Radioligand Binding Human Tissue Pharmacology

FR139317 vs. PD156707: Fundamental Pharmacokinetic Divergence Due to Peptidic vs. Nonpeptidic Structure

The pseudotetrapeptide structure of FR139317 results in 'poor oral absorption characteristics,' a significant limitation that precludes its development as an oral drug and restricts its use to in vitro and parenteral in vivo studies [1]. In stark contrast, PD156707 is a nonpeptide butenolide derivative designed specifically to overcome this limitation and possesses oral activity [2]. This fundamental chemical difference dictates the experimental designs in which each compound can be effectively employed.

Pharmacokinetics Oral Bioavailability Drug Development

FR139317 In Vivo Efficacy: Dose-Dependent Inhibition of ET-1 Pressor Response in Pithed Rat

In the pithed rat model, FR139317 dose-dependently inhibits the pressor response to an intravenous bolus of endothelin-1 (ET-1, 800 pmol/kg). A dose of 0.025 mg/kg had no significant effect, while doses ranging from 0.05 to 1.0 mg/kg produced a clear dose-dependent inhibition of the ET-1-induced increase in blood pressure [1]. This establishes a validated in vivo model and dose-response relationship for FR139317, providing a benchmark for evaluating ETA-mediated vascular responses.

In Vivo Pharmacology Cardiovascular Physiology Pressor Response

FR139317 (CAS 142375-60-8): High-Value Research Applications for Scientific and Industrial Procurement


In Vitro Receptor Pharmacology: Isolating ETA-Mediated Signaling Pathways

FR139317 is ideally suited for in vitro experiments designed to definitively attribute cellular responses (e.g., phosphoinositide hydrolysis, arachidonic acid release) to the activation of the ETA receptor subtype. Its high selectivity (Ki ETA/ETB ratio of ~7,300) ensures that observed antagonism at concentrations up to 1 µM is almost exclusively due to ETA blockade, minimizing the confounding influence of ETB receptors [1]. This is particularly valuable when using heterologous expression systems or native cell lines where both receptor subtypes may be present.

Comparative Mechanistic Studies of ETA Antagonist Pharmacology

Due to its well-characterized competitive antagonism in many systems and its anomalous, low-potency behavior in specific vascular preparations like the guinea-pig iliac artery (pA2 = 5.82) [1], FR139317 serves as an essential comparator tool. Researchers can use it alongside other antagonists like BQ-123 to dissect potential ETA receptor heterogeneity, probe the existence of atypical binding sites, or investigate agonist-dependent receptor conformations. Its distinct Schild analysis profile (slope near unity) makes it a reliable 'control' for establishing competitive behavior when characterizing novel ETA antagonists.

Acute In Vivo Cardiovascular Studies Requiring Parenteral Administration

For acute physiological studies in animal models (e.g., pithed rat, anesthetized dog), FR139317 is a validated tool for inhibiting ETA-mediated responses following intravenous or subcutaneous administration. Its demonstrated efficacy in blocking ET-1-induced pressor responses and ameliorating conditions like cerebral vasospasm [1][2] provides a solid foundation for its use in dissecting the acute role of the endothelin system in cardiovascular regulation and pathology. Its well-documented in vivo activity profile supports its continued use as a reference standard for acute ETA blockade.

Human Tissue Autoradiography and Receptor Localization

FR139317's high nanomolar affinity for human ETA receptors (Kd = 0.55 nM), as demonstrated in competition studies with [125I]-PD151242 in human aorta, validates its use as a selective displacing agent in receptor autoradiography experiments [1]. When used in conjunction with ETA- and ETB-selective radioligands, FR139317 helps to accurately define the anatomical distribution and relative density of ETA receptors in complex human tissues, a critical application in translational research and target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR139317

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.